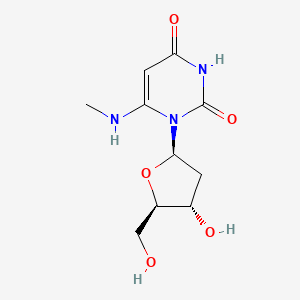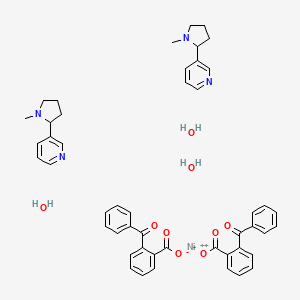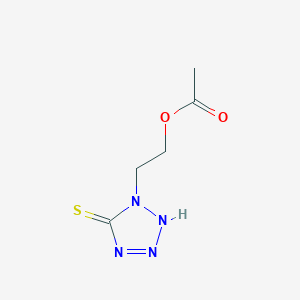
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate: is an organic compound characterized by the presence of a sulfonothioate group attached to a phenylethyl moiety. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate typically involves the reaction of 2-phenylethanethiol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Brominated or nitrated phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce sulfonothioate functionality into complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The phenylethyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethanethiol: Contains a thiol group instead of a sulfonothioate group.
Phenethylamine: Lacks the sulfonothioate functionality but shares the phenylethyl structure.
2-Phenylethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.
Uniqueness: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate is unique due to the presence of both phenylethyl and sulfonothioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
64768-46-3 |
|---|---|
Molekularformel |
C16H18O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(2-phenylethylsulfonylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C16H18O2S2/c17-20(18,14-12-16-9-5-2-6-10-16)19-13-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI-Schlüssel |
XALHJQBHUYOTGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCSS(=O)(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





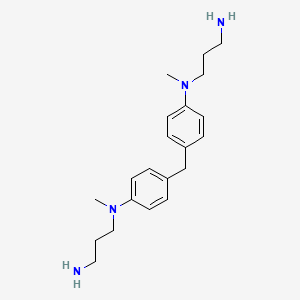
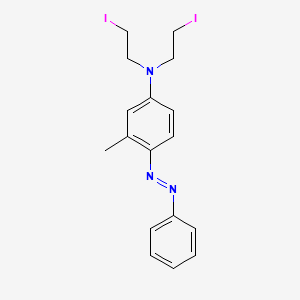
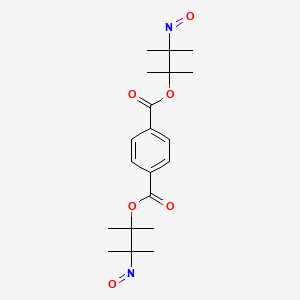
sulfanium bromide](/img/structure/B14504786.png)
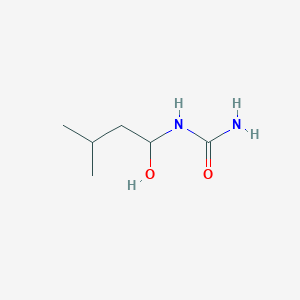

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
